2-(4-chlorophenyl)-5-((5-methyl-2-(p-tolyl)oxazol-4-yl)methyl)pyrazolo[1,5-a]pyrazin-4(5H)-one
Description
Hantzsch-Widman System for Oxazole
The oxazole ring is designated as 1,3-oxazole , with substituents prefixed by their positions. The 5-methyl-2-(p-tolyl)oxazol-4-yl group becomes:
- 4-[(5-methyl-2-(4-methylphenyl)-1,3-oxazol-4-yl)methyl] in Hantzsch-Widman terms.
Fusion Nomenclature for Bicyclic Cores
The pyrazolo[1,5-a]pyrazine core may alternatively be described as a pyrazolo[3,4-b]pyrazine using fusion numbering, though this convention is less common in modern literature.
Molecular Formula and Weight Calculations
The molecular formula C$${24}$$H$${19}$$ClN$${4}$$O$${2}$$ is confirmed through high-resolution mass spectrometry. Atomic composition and molecular weight are calculated as follows:
| Component | Contribution to Molecular Weight |
|---|---|
| Carbon (24 atoms) | $$24 \times 12.01 = 288.24\ \text{g/mol}$$ |
| Hydrogen (19 atoms) | $$19 \times 1.008 = 19.15\ \text{g/mol}$$ |
| Chlorine (1 atom) | $$35.45\ \text{g/mol}$$ |
| Nitrogen (4 atoms) | $$4 \times 14.01 = 56.04\ \text{g/mol}$$ |
| Oxygen (2 atoms) | $$2 \times 16.00 = 32.00\ \text{g/mol}$$ |
| Total | 430.88 g/mol |
This aligns with experimental data showing an exact mass of 430.119654 g/mol .
Comparative Analysis of Structural Analogues
Several analogues share structural motifs with this compound (Table 1):
| Compound | Core Structure | Key Substituents |
|---|---|---|
| 7-Iodo-pyrazolo[1,5-a]pyrazin-4-one | Pyrazolo[1,5-a]pyrazinone | Iodine at position 7 |
| 1H-Pyrazolo[3,4-b]quinoline | Pyrazoloquinoline | Fused quinoline system |
These analogues highlight the pharmacological versatility of pyrazolo-pyrazinone derivatives, though their substituent patterns dictate distinct bioactivity profiles.
Spectroscopic Characterization
While experimental spectra are unavailable for this specific compound, analogous pyrazolo[1,5-a]pyrazinones exhibit:
Properties
CAS No. |
941923-97-3 |
|---|---|
Molecular Formula |
C24H19ClN4O2 |
Molecular Weight |
430.89 |
IUPAC Name |
2-(4-chlorophenyl)-5-[[5-methyl-2-(4-methylphenyl)-1,3-oxazol-4-yl]methyl]pyrazolo[1,5-a]pyrazin-4-one |
InChI |
InChI=1S/C24H19ClN4O2/c1-15-3-5-18(6-4-15)23-26-21(16(2)31-23)14-28-11-12-29-22(24(28)30)13-20(27-29)17-7-9-19(25)10-8-17/h3-13H,14H2,1-2H3 |
InChI Key |
VQOLKKGNTUVWEW-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)C2=NC(=C(O2)C)CN3C=CN4C(=CC(=N4)C5=CC=C(C=C5)Cl)C3=O |
solubility |
not available |
Origin of Product |
United States |
Biological Activity
The compound 2-(4-chlorophenyl)-5-((5-methyl-2-(p-tolyl)oxazol-4-yl)methyl)pyrazolo[1,5-a]pyrazin-4(5H)-one is a novel pyrazolo[1,5-a]pyrazine derivative that has garnered attention for its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure
The chemical structure of the compound is characterized by the following components:
- Core Structure : Pyrazolo[1,5-a]pyrazinone
- Substituents : 4-chlorophenyl and 5-methyl-2-(p-tolyl)oxazole
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, including:
- Anticancer Activity : The compound has shown promising results in inhibiting cancer cell proliferation.
- Kinase Inhibition : It selectively inhibits specific kinases involved in oncogenic signaling pathways.
Table 1: Summary of Biological Activities
The primary mechanism by which this compound exerts its biological effects appears to be through the inhibition of specific kinases. For instance, it has been shown to inhibit AKT2/PKBβ with IC50 values around 12 μM, which is significant considering AKT signaling is a critical pathway in many cancers, including glioblastoma.
Case Study: Anti-Glioma Activity
A study conducted on primary patient-derived glioblastoma cells demonstrated that this compound effectively inhibited neurosphere formation, a hallmark of cancer stem cell activity. The results indicated that at concentrations significantly lower than those toxic to normal cells, the compound induced cell death in glioma cells while sparing non-cancerous cells.
Pharmacological Implications
Given its selective action on cancer cells and low toxicity to healthy cells, this compound holds promise as a potential therapeutic agent for treating glioblastoma and possibly other malignancies. Further research is warranted to explore its full pharmacological profile and therapeutic window.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Core Structure and Substituent Variations
The pyrazolo[1,5-a]pyrazin-4(5H)-one core is shared among analogs, but substituent diversity drives functional differences:
- 5-[(4-Chlorophenyl)methyl]-2-(2-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one (): Replaces the oxazole with a methoxyphenyl group, increasing polarity (logP = 2.93) and hydrogen-bonding capacity (polar surface area = 35.6 Ų) .
- 3-(Hydroxymethyl)-5-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]-2-phenylpyrazolo[1,5-a]pyrazin-4(5H)-one (): Substitutes oxazole with oxadiazole (a bioisostere for ester or amide groups) and adds a hydroxymethyl group, improving hydrophilicity (logP = 2.92 → 337.33 g/mol molecular weight) .
Physicochemical Properties
| Compound Name | Molecular Formula | Molecular Weight | logP | Polar Surface Area (Ų) | Key Substituents |
|---|---|---|---|---|---|
| Target Compound | C₂₄H₂₀ClN₃O₂ | 418.89 | ~3.5* | ~50* | p-Tolyl oxazolylmethyl, 4-chlorophenyl |
| 5-[(4-Chlorophenyl)methyl]-2-(2-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one | C₂₀H₁₆ClN₃O₂ | 365.82 | 2.93 | 35.6 | Methoxyphenyl |
| 3-(Hydroxymethyl)-5-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]-2-phenyl analog | C₁₇H₁₅N₅O₃ | 337.33 | 2.92 | 78.2 | Oxadiazole, hydroxymethyl |
| 2-(3-Chloro-4-ethoxyphenyl)-5-{[2-(4-ethoxy-3-methoxyphenyl)-5-methyl-oxazol-4-yl]methyl} analog | C₂₆H₂₅ClN₂O₅ | 505.94 | ~4.0* | ~60* | Ethoxy/methoxy phenyl, oxazolylmethyl |
*Estimated based on structural analogs. Data from .
Q & A
Q. What are the key synthetic steps for preparing 2-(4-chlorophenyl)-5-((5-methyl-2-(p-tolyl)oxazol-4-yl)methyl)pyrazolo[1,5-a]pyrazin-4(5H)-one?
The synthesis involves multi-step reactions:
- Step 1: Formation of the oxazole intermediate via cyclization of chlorinated aromatic precursors (e.g., 4-chlorophenyl derivatives) with 5-methyl-2-(p-tolyl)oxazole-4-carbaldehyde under reflux in aprotic solvents like DMF .
- Step 2: Coupling the oxazole intermediate with a pyrazolo[1,5-a]pyrazine core using alkylation or nucleophilic substitution reactions. Optimized conditions (e.g., 60–80°C, K₂CO₃ as base) are critical for regioselectivity .
- Step 3: Final purification via column chromatography (silica gel, hexane/ethyl acetate gradient) to achieve >95% purity .
Q. Which characterization techniques are essential for confirming the compound’s structure?
- Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR confirms substituent positions and ring connectivity. For example, the methyl group on the oxazole appears as a singlet at δ 2.3–2.5 ppm .
- Mass Spectrometry (MS): High-resolution MS (HRMS) verifies molecular weight (e.g., [M+H]⁺ at m/z 486.5) .
- X-ray Crystallography: Resolves 3D conformation, such as dihedral angles between aromatic rings (e.g., 16.05° between pyrazole and chlorophenyl groups) .
Q. What preliminary biological activities are reported for this compound?
Pyrazolo[1,5-a]pyrazines exhibit antitumor and anti-inflammatory potential. In vitro assays show:
- IC₅₀ values: Low micromolar activity against A549 (lung cancer) and HeLa cells via kinase inhibition .
- Mechanistic hypotheses: Modulation of autophagy or interaction with DNA repair enzymes (e.g., PARP-1) .
Advanced Research Questions
Q. How can researchers optimize synthetic yield and purity for scalable production?
- Reaction Optimization: Use design of experiments (DoE) to test variables like solvent polarity (DMF vs. THF), temperature (40–100°C), and catalyst loading (e.g., Pd(OAc)₂ for cross-coupling) .
- Purification Strategies: Combine flash chromatography with recrystallization (e.g., ethanol/water) to remove byproducts like unreacted oxazole intermediates .
- Analytical Monitoring: Track reaction progress via TLC or HPLC-MS to identify bottlenecks (e.g., incomplete alkylation) .
Q. How should contradictions in bioactivity data across studies be addressed?
- Structural Analog Comparison: Compare with derivatives like 5-(4-fluorophenyl)-2-(4-methylphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine. Note substituent effects (e.g., chloro vs. methoxy groups) on cytotoxicity .
- Assay Standardization: Validate protocols (e.g., MTT assay incubation time, cell line passage number) to reduce variability .
- In Silico Modeling: Use molecular docking (AutoDock Vina) to predict binding affinity discrepancies due to protein conformational changes .
Q. What computational methods predict the compound’s interactions with biological targets?
- Molecular Docking: Simulate binding to kinases (e.g., EGFR) using PyMOL or Schrödinger Suite. Focus on hydrogen bonding with oxazole nitrogen and hydrophobic interactions with the chlorophenyl group .
- Molecular Dynamics (MD): Analyze stability of ligand-receptor complexes (e.g., 100 ns simulations in GROMACS) to identify key residues for mutagenesis studies .
- QSAR Modeling: Develop models using descriptors like LogP and polar surface area to correlate structural features with anti-inflammatory activity .
Q. How can stability and solubility be improved for in vivo studies?
- pH-Dependent Stability: Test degradation in simulated gastric fluid (pH 1.2) vs. intestinal fluid (pH 6.8) using HPLC. Oxazole rings may hydrolyze under acidic conditions .
- Solubility Enhancement: Formulate with cyclodextrins (e.g., HP-β-CD) or nanoemulsions. The compound’s logP (~3.5) suggests moderate lipophilicity, requiring surfactants for aqueous dispersion .
Q. What strategies guide the design of analogs for structure-activity relationship (SAR) studies?
- Substituent Variation: Replace the p-tolyl group on the oxazole with electron-withdrawing (e.g., nitro) or donating (e.g., methoxy) groups to alter electronic effects .
- Bioisosteric Replacement: Substitute the pyrazolo[1,5-a]pyrazine core with pyrazolo[3,4-d]pyrimidine to assess rigidity and hydrogen-bonding capacity .
- Pro-drug Design: Introduce ester or amide moieties to improve bioavailability, followed by enzymatic cleavage studies .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
